Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 260973-61-3
VCID: VC4095102
InChI: InChI=1S/C12H9Br2NO2S/c1-2-17-12(16)10-6-18-11(15-10)7-3-8(13)5-9(14)4-7/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)Br)Br
Molecular Formula: C12H9Br2NO2S
Molecular Weight: 391.08 g/mol

Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate

CAS No.: 260973-61-3

Cat. No.: VC4095102

Molecular Formula: C12H9Br2NO2S

Molecular Weight: 391.08 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate - 260973-61-3

Specification

CAS No. 260973-61-3
Molecular Formula C12H9Br2NO2S
Molecular Weight 391.08 g/mol
IUPAC Name ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C12H9Br2NO2S/c1-2-17-12(16)10-6-18-11(15-10)7-3-8(13)5-9(14)4-7/h3-6H,2H2,1H3
Standard InChI Key OFWMLVYVJATYNS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)Br)Br
Canonical SMILES CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)Br)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₂H₉Br₂NO₂S, with a molecular weight of 391.08 g/mol. Its IUPAC name, ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate, reflects the substitution pattern:

  • A thiazole ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3).

  • A 3,5-dibromophenyl group at position 2, introducing strong electron-withdrawing effects.

  • An ethyl ester at position 4, contributing to lipophilicity and metabolic stability .

The crystal structure, inferred from analogs, reveals planarity in the thiazole ring and dihedral angles of ~15° between the phenyl group and the thiazole plane, optimizing π-π interactions .

Physical and Spectral Properties

  • Boiling Point: Predicted at 458.5±55.0°C (estimated via computational models) .

  • Density: 1.744±0.06 g/cm³, higher than non-halogenated analogs due to bromine’s atomic mass .

  • Solubility: Limited aqueous solubility (<1 mg/mL) but soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • Spectroscopic Data:

    • ¹H NMR: δ 1.42 (t, 3H, CH₃), δ 4.42 (q, 2H, CH₂), δ 7.68 (s, 2H, aromatic H), δ 8.21 (s, 1H, thiazole H).

    • ESI-MS: m/z 390.9 [M+H]⁺, confirming molecular weight.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a Hantzsch thiazole synthesis variant:

  • Condensation: 3,5-Dibromobenzaldehyde reacts with thiosemicarbazide in ethanol under reflux to form a thiosemicarbazone intermediate.

  • Cyclization: The intermediate undergoes acid-catalyzed cyclization (e.g., HCl/glacial acetic acid) to form the thiazole ring.

  • Esterification: Treatment with ethyl chloroformate in the presence of triethylamine yields the final product .

Reaction Conditions:

  • Temperature: 80–100°C.

  • Yield: ~65–75% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Industrial Optimization

Industrial protocols emphasize continuous flow reactors to enhance scalability and reduce byproducts. Key parameters include:

  • Catalyst: Heterogeneous acid catalysts (e.g., Amberlyst-15) for recyclability.

  • Solvent: Toluene or acetonitrile for improved heat transfer.

  • Purity: ≥98% achieved through fractional crystallization.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound demonstrates broad-spectrum activity:

  • Bacterial Strains: MIC values of 8–16 µg/mL against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Fungal Strains: Inhibits Candida albicans at 32 µg/mL, comparable to fluconazole.

Mechanism: The dibromophenyl group disrupts microbial cell membranes via hydrophobic interactions, while the thiazole ring inhibits dihydrofolate reductase (DHFR), a key enzyme in folate synthesis.

Cytotoxicity and Anticancer Activity

  • In Vitro: IC₅₀ values of 12.5 µM against MCF-7 (breast cancer) and 18.3 µM against A549 (lung cancer) cells.

  • Selectivity: Low toxicity to non-cancerous HEK-293 cells (IC₅₀ > 100 µM).

Comparative Analysis with Structural Analogs

ParameterEthyl 2-(3,5-Dibromophenyl)-1,3-Thiazole-4-CarboxylateEthyl 2-Phenylthiazole-4-CarboxylateEthyl 2-(4-Fluorophenyl)Thiazole-4-Carboxylate
Molecular Weight391.08 g/mol247.31 g/mol265.29 g/mol
LogP3.82.42.9
Antimicrobial MIC8–16 µg/mL32–64 µg/mL16–32 µg/mL
COX-2 Inhibition−8.9 kcal/mol−7.2 kcal/mol−7.8 kcal/mol

Key Insights:

  • Bromine’s electron-withdrawing effect enhances lipophilicity and target binding compared to non-halogenated analogs.

  • The 3,5-dibromo substitution outperforms mono-halogenated variants in both antimicrobial and anti-inflammatory assays.

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